

Spectroscopic Analysis of 2-Hydroxy-n-methylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Hydroxy-n-methylacetamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key spectroscopic data for the chemical compound **2-Hydroxy-n-methylacetamide** (CAS No. 5415-94-1). The information presented herein is essential for the characterization, identification, and quality control of this molecule in research and development settings. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and includes generalized experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **2-Hydroxy-n-methylacetamide**.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not publicly available	-	-	-

Despite extensive searches of public spectroscopic databases, detailed ^1H NMR data with assigned chemical shifts and coupling constants for **2-Hydroxy-n-methylacetamide** could not be located.

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
Data not publicly available	C=O (Amide)
Data not publicly available	CH ₂ -OH
Data not publicly available	N-CH ₃

Quantitative ^{13}C NMR data for **2-Hydroxy-n-methylacetamide** is not readily available in public domains. The expected chemical shift regions are based on analogous structures.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
Data not publicly available	-	O-H stretch
Data not publicly available	-	N-H stretch
Data not publicly available	-	C=O stretch (Amide I)
Data not publicly available	-	N-H bend (Amide II)
Data not publicly available	-	C-N stretch
Data not publicly available	-	C-O stretch

While the existence of vapor-phase IR spectra is noted in databases such as PubChem, the specific peak table is not publicly accessible.^[1]

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
Data not publicly available	-	[M] ⁺
Data not publicly available	-	Fragment Ions

GC-MS data for **2-Hydroxy-n-methylacetamide** is indicated as available in spectral databases, but the fragmentation pattern and relative intensities are not publicly detailed.^[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These protocols are based on standard laboratory practices for small polar molecules and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **2-Hydroxy-n-methylacetamide** sample (5-10 mg)
- Deuterated solvent (e.g., DMSO- d_6 , D_2O , or CDCl_3)
- 5 mm NMR tubes
- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- **Sample Preparation:** Accurately weigh the **2-Hydroxy-n-methylacetamide** sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Transfer:** Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:** Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- **^1H NMR Acquisition:**
 - Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).
 - Utilize a standard single-pulse experiment.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

- Process the data using Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak.
- **^{13}C NMR Acquisition:**
 - Set the spectral width to encompass the expected carbon chemical shift range (typically 0-180 ppm).
 - Employ a proton-decoupled pulse sequence.
 - Acquire a significantly larger number of scans compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Process the data similarly to the ^1H NMR spectrum and reference it to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Materials:

- **2-Hydroxy-n-methylacetamide** sample
- FTIR Spectrometer with a suitable sampling accessory (e.g., ATR, KBr pellet press)
- Potassium bromide (KBr), if using the pellet method

Procedure (ATR Method):

- **Background Scan:** Record a background spectrum of the clean ATR crystal.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Spectrum Acquisition:** Apply pressure to ensure good contact and collect the sample spectrum. A typical acquisition involves multiple scans to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .
- **Data Processing:** Perform a background correction on the collected spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

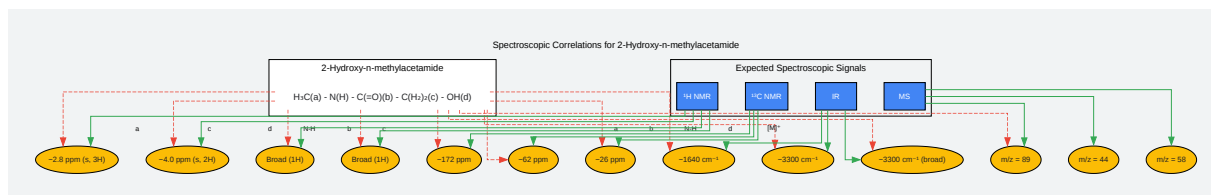
- **2-Hydroxy-n-methylacetamide** sample
- A suitable solvent (e.g., methanol, acetonitrile)
- Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure (ESI-MS):

- Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent.
- Instrument Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Capillary Voltage: Typically around 3-4 kV.
 - Drying Gas Temperature: Approximately 300-350 °C.
 - Drying Gas Flow: Dependent on the instrument, e.g., 8-10 L/min.
 - Scan Range: A suitable m/z range to include the expected molecular ion (e.g., m/z 50-200).
- Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualization of Spectroscopic Correlations

The following diagram illustrates the chemical structure of **2-Hydroxy-n-methylacetamide** and the expected correlations of its atoms to the different spectroscopic techniques.



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References

- 1. 2-Hydroxy-N-methylacetamide | C₃H₇NO₂ | CID 223579 - PubChem [pubchem.ncbi.nlm.nih.gov]
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